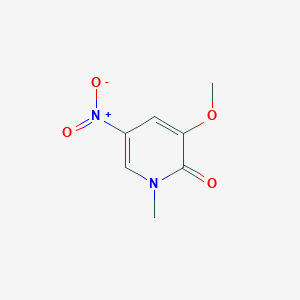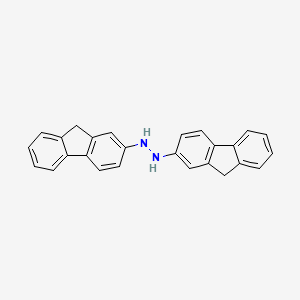
1,2-Di(9h-fluoren-2-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di(9h-fluoren-2-yl)hydrazine is an organic compound that belongs to the class of hydrazines This compound is characterized by the presence of two fluorenyl groups attached to a hydrazine moiety The fluorenyl groups are derived from fluorene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Di(9h-fluoren-2-yl)hydrazine can be synthesized through the reaction of fluorenone with hydrazine hydrate. The reaction typically involves the following steps:
- Dissolving fluorenone in an appropriate solvent such as ethanol or methanol.
- Adding hydrazine hydrate to the solution.
- Heating the mixture under reflux conditions for several hours.
- Cooling the reaction mixture and isolating the product by filtration or crystallization.
The reaction can be represented as:
2C13H10O+N2H4⋅H2O→C26H18N2+2H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di(9h-fluoren-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can lead to the formation of fluorenyl amines.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl amines.
Substitution: Various substituted fluorenyl hydrazines.
Aplicaciones Científicas De Investigación
1,2-Di(9h-fluoren-2-yl)hydrazine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Di(9h-fluoren-2-yl)hydrazine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access. This inhibition can lead to a decrease in the production of melanin and other related compounds. Additionally, the compound’s hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Di(9h-fluoren-9-yl)hydrazine: Similar structure but with different substitution patterns.
2-(9H-Fluoren-9-ylidene)hydrazine: Contains a fluorenylidene group instead of two fluorenyl groups.
Fluorenyl-hydrazonothiazole derivatives: Compounds with a thiazole ring attached to the fluorenyl hydrazine moiety.
Uniqueness
1,2-Di(9h-fluoren-2-yl)hydrazine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two fluorenyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
24247-79-8 |
|---|---|
Fórmula molecular |
C26H20N2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1,2-bis(9H-fluoren-2-yl)hydrazine |
InChI |
InChI=1S/C26H20N2/c1-3-7-23-17(5-1)13-19-15-21(9-11-25(19)23)27-28-22-10-12-26-20(16-22)14-18-6-2-4-8-24(18)26/h1-12,15-16,27-28H,13-14H2 |
Clave InChI |
CAGLTNAOEQSKLI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NNC4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)
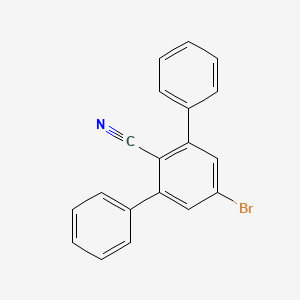
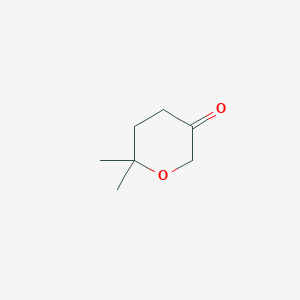
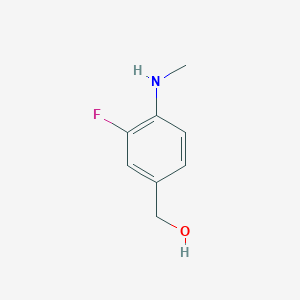
![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)


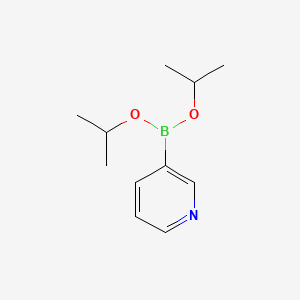
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)


